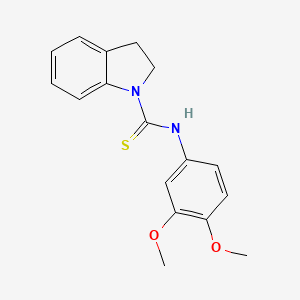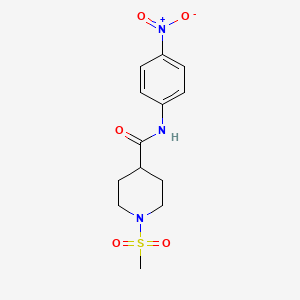![molecular formula C15H13FN2O3S B4793838 4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4793838.png)
4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
Vue d'ensemble
Description
4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as FBQS, is a chemical compound with potential applications in scientific research. It belongs to the class of quinoxaline derivatives and has shown promising results in various studies.
Mécanisme D'action
4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone exerts its effects through various mechanisms. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant response. Additionally, 4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress. Additionally, 4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has several advantages as a research tool. It is relatively easy to synthesize and has shown promising results in various studies. However, there are also some limitations to its use in lab experiments. 4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has low solubility in water, which can make it difficult to administer in vivo. Additionally, its effects may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research involving 4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone. One area of interest is its potential use in the treatment of neurodegenerative diseases. 4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases. Another area of interest is its potential use as an anti-cancer agent. 4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the growth of various cancer cell types and may be useful in the development of new cancer therapies. Finally, further research is needed to better understand the mechanisms underlying the effects of 4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone and to optimize its use in lab experiments.
Applications De Recherche Scientifique
4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. 4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methylsulfonyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-12-7-5-11(6-8-12)10-22(20,21)18-9-15(19)17-13-3-1-2-4-14(13)18/h1-8H,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIMFEZFIKNOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4793756.png)
![2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4793762.png)
![N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4793775.png)


![4-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4793799.png)


![3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B4793811.png)
![N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4793820.png)
![2-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4793828.png)
![3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4793842.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-N,1-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4793848.png)
